5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide: is a chemical compound with the molecular formula C₅H₈Br₂N₂. It is a brominated derivative of 1,3-dimethyl-1H-pyrazole, and it is commonly used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide typically involves the bromination of 1,3-dimethyl-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrazoles.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new chemical reactions and methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and agrochemicals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is primarily based on its ability to interact with biological targets through its bromine and pyrazole moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole: The parent compound without the bromine substitution.
5-Chloro-1,3-dimethyl-1H-pyrazole: A chlorinated analog with similar reactivity.
5-Iodo-1,3-dimethyl-1H-pyrazole: An iodinated analog with distinct reactivity due to the larger iodine atom.
Uniqueness: 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity compared to its chloro and iodo analogs .
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYIXMGVPCLVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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